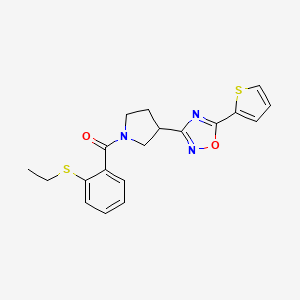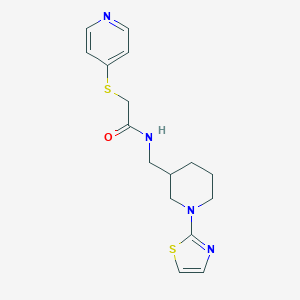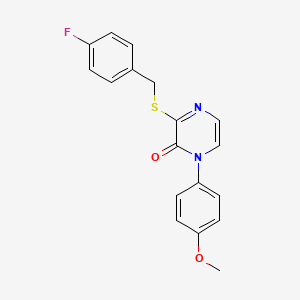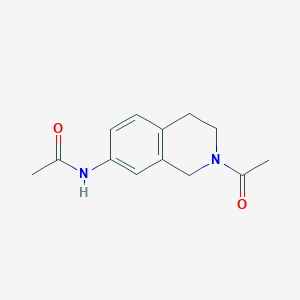![molecular formula C20H20N2O5S B2663806 N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690643-88-0](/img/structure/B2663806.png)
N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamides family and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
Carbamoylsilane Addition to N-sulfonylimines : A study demonstrated the reaction of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines in benzene without a catalyst to produce α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with yields ranging from 71–95%. This process also allows for the subsequent formation of α-(N-sulfonyl)amino secondary amides through acid hydrolysis at room temperature (H. Liu, Q.-P. Guo, & Jianxin Chen, 2015).
Antimycobacterial Purines Synthesis : Another research focused on synthesizing 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines by N-alkylation or N-arylation of purine followed by Stille coupling. These compounds were tested against Mycobacterium tuberculosis, with 9-benzylpurines, especially those with electron-donating substituents, showing significant inhibitory effects. A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, demonstrated high antimycobacterial activity and low toxicity, suggesting its potential as an antituberculosis drug (A. K. Bakkestuen, L. Gundersen, & B. T. Utenova, 2005).
Pharmacological Studies and Enzyme Inhibition
Benzamide Derivatives as Serotonin 4 Receptor Agonists : Research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives revealed their potential as serotonin 4 (5-HT(4)) receptor agonists, which could enhance gastrointestinal motility. Among these, Y-34959 and related compounds were identified with favorable pharmacological profiles, although challenges with oral bioavailability were noted (S. Sonda, Toshio Kawahara, et al., 2003).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase : A study synthesized N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, which showed significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. The compounds demonstrated inhibitory Ki values in nanomolar levels, indicating their potential as lead compounds for further research (M. Tuğrak, H. I. Gül, et al., 2020).
Advanced Materials and Membrane Technology
Sulfonated Thin-Film Composite Nanofiltration Membranes : Innovative sulfonated aromatic diamine monomers were utilized to fabricate thin-film composite (TFC) nanofiltration membranes, showing enhanced water flux and dye rejection capabilities. The introduction of sulfonic acid groups was key to improving membrane performance for dye treatment applications, highlighting the material's potential in water purification and treatment processes (Yang Liu, Shuling Zhang, et al., 2012).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-4-2-6-19(12-17)28(24,25)22-13-15-7-9-16(10-8-15)20(23)21-14-18-5-3-11-27-18/h2-12,22H,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUPWRFCKBIDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)





![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)





![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2663744.png)
